Malonyl coenzyme A lithium salt
Description
Significance of Malonyl Coenzyme A as a Central Metabolite
Malonyl-CoA is a coenzyme A derivative that is indispensable for the synthesis of fatty acids and polyketides. glpbio.comcaymanchem.com It is formed from the carboxylation of acetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. wikipedia.orgyoutube.com This conversion represents the committed step in fatty acid synthesis, effectively channeling two-carbon units from acetyl-CoA into the production of long-chain fatty acids like palmitate. wikipedia.orgyoutube.comkhanacademy.org The synthesis of malonyl-CoA is an energy-dependent process, requiring ATP. youtube.comkhanacademy.org
Beyond its role as a building block, malonyl-CoA is a key signaling molecule that communicates the energy status of the cell. wikipedia.orgnih.gov Its concentration within the cell dictates whether fatty acids are being synthesized for energy storage or oxidized to produce ATP. wikipedia.orgnih.gov This central role makes it a critical point of regulation in maintaining metabolic homeostasis. ontosight.ai The lithium salt of malonyl-CoA is particularly useful in research settings due to its enhanced solubility and stability, facilitating the study of these vital cellular processes. chemimpex.com
Overview of Malonyl Coenzyme A in Metabolic Regulation
The regulatory function of malonyl-CoA is most prominently observed in its control over fatty acid oxidation. nih.govelsevierpure.comnih.gov It acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane. nih.govoup.commdpi.com CPT1 is responsible for transporting long-chain fatty acids into the mitochondria, where they undergo β-oxidation to generate energy. mdpi.comyoutube.com By inhibiting CPT1, malonyl-CoA effectively prevents fatty acid breakdown, ensuring that when the cell is in an energy-replete state and synthesizing fatty acids, it is not simultaneously breaking them down—a futile cycle. youtube.comyoutube.com
The concentration of malonyl-CoA is tightly controlled by the interplay of its synthesis by acetyl-CoA carboxylase (ACC) and its degradation by malonyl-CoA decarboxylase (MCD). wikipedia.orgoup.com Hormonal signals and the availability of substrates like glucose influence the activities of these enzymes. nih.govnih.gov For instance, in the presence of high glucose, citrate (B86180) levels rise, which allosterically activates ACC, leading to increased malonyl-CoA production and subsequent inhibition of fatty acid oxidation. nih.gov Conversely, during periods of fasting or increased energy demand, hormonal signals can lead to the phosphorylation and inhibition of ACC, as well as the activation of MCD, resulting in lower malonyl-CoA levels and a switch towards fatty acid oxidation. nih.gov This reciprocal regulation ensures a coordinated response to the cell's metabolic needs. nih.gov
Recent research has also highlighted the role of mitochondrial dynamics in modulating CPT1's sensitivity to malonyl-CoA. embopress.org Mitochondrial fragmentation has been shown to decrease the inhibitory effect of malonyl-CoA on CPT1, thereby promoting fatty acid utilization. embopress.org This adds another layer of complexity to the regulatory network governed by malonyl-CoA.
Disruptions in the regulation of malonyl-CoA levels are implicated in various metabolic disorders. ontosight.aihrsa.gov For example, sustained high levels of malonyl-CoA in skeletal muscle have been linked to insulin (B600854) resistance. nih.gov Furthermore, the MLYCD gene, which encodes for malonyl-CoA decarboxylase, is associated with malonyl-CoA decarboxylase deficiency, an inherited metabolic disorder that impairs the body's ability to break down fats. hrsa.govuniprot.orgmedlineplus.gov
The intricate control of malonyl-CoA levels is therefore essential for normal cellular function, and its dysregulation can have significant pathological consequences. The use of malonyl-CoA lithium salt in research continues to be invaluable for unraveling the complexities of metabolic control and identifying potential therapeutic targets for metabolic diseases. chemimpex.comsigmaaldrich.comcoenzalabs.com
Properties
IUPAC Name |
3-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N7O19P3S/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYOQGRJFJAKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N7O19P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862113 | |
| Record name | 1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14,19-pentaoxo-2,4,6-trioxa-18-thia-11,15-diaza-3lambda~5~,5lambda~5~-diphosphahenicosan-21-oic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Malonyl Coenzyme a Biosynthesis and Metabolic Pathways
Canonical Biosynthesis via Acetyl-CoA Carboxylase (ACC)
The most well-established and primary route for malonyl-CoA synthesis in the majority of living organisms is the carboxylation of acetyl-CoA. springernature.comresearchgate.net This reaction is catalyzed by the biotin-dependent enzyme Acetyl-CoA Carboxylase (ACC). wikipedia.orgcolumbia.edu The process is an irreversible reaction where a carboxyl group, sourced from bicarbonate, is added to acetyl-CoA, consuming one molecule of ATP in the process. wikipedia.orgwikipedia.org This canonical pathway is a committed step in fatty acid biosynthesis and is subject to intricate regulatory controls to manage cellular energy and lipid metabolism. columbia.eduportlandpress.com
ACC Isoforms and Their Cellular Localization
In mammals, two principal isoforms of ACC exist, ACC1 and ACC2, which are encoded by separate genes (ACACA and ACACB, respectively). wikipedia.orgnih.gov These isoforms have distinct tissue distributions and, crucially, different locations within the cell, which dictates their specific metabolic roles. nih.govnih.gov
ACC1: This isoform is predominantly found in the cytosol of lipogenic tissues, such as the liver, adipose tissue, and lactating mammary glands. nih.govfrontiersin.org The malonyl-CoA produced by cytosolic ACC1 is the primary substrate for fatty acid synthase (FASN) in the de novo synthesis of fatty acids. frontiersin.org
ACC2: This isoform is distinguished by a unique N-terminal hydrophobic sequence that targets it to the outer membrane of mitochondria. columbia.edunih.govnih.govresearchgate.net By being localized at the mitochondria, ACC2 generates a pool of malonyl-CoA that acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1). columbia.edunih.govfrontiersin.org This inhibition effectively blocks the transport of fatty acids into the mitochondria, thereby regulating fatty acid β-oxidation. columbia.edufrontiersin.org
This compartmentalization allows for the coordinated regulation of fatty acid synthesis and degradation; ACC1 provides the building blocks for synthesis in the cytosol, while ACC2 acts as a gatekeeper for oxidation in the mitochondria. wikipedia.orgnih.gov
Table 1: Characteristics of Mammalian ACC Isoforms
| Feature | ACC1 | ACC2 |
|---|---|---|
| Gene | ACACA wikipedia.org | ACACB wikipedia.org |
| Primary Cellular Localization | Cytosol nih.govfrontiersin.orgnih.gov | Outer Mitochondrial Membrane columbia.edunih.govfrontiersin.orgnih.gov |
| Primary Function | Provides malonyl-CoA for de novo fatty acid synthesis. wikipedia.orgfrontiersin.org | Regulates fatty acid oxidation by inhibiting CPT1. columbia.edunih.govnih.gov |
| Key Tissues | Liver, adipose tissue, lactating mammary glands. nih.gov | Heart, skeletal muscle, liver. nih.gov |
Enzymatic Mechanisms of ACC
ACC is a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA in a two-step reaction. wikipedia.orgnih.gov In eukaryotes, these functions are performed by different domains of a large, multifunctional polypeptide, whereas in most prokaryotes, they are carried out by separate protein subunits. wikipedia.orgnih.gov
The two catalytic activities are:
Biotin (B1667282) Carboxylase (BC) Domain: In the first step, the BC domain catalyzes the ATP-dependent carboxylation of a biotin prosthetic group. columbia.edunih.gov This biotin is covalently attached to a biotin carboxyl carrier protein (BCCP) domain. columbia.edu
Carboxyltransferase (CT) Domain: In the second step, the carboxyl group is transferred from the carboxylated biotin to acetyl-CoA. columbia.edunih.gov This reaction, catalyzed by the CT domain, yields malonyl-CoA. researchgate.net
This dual-step mechanism is essential for the enzyme's function, with the flexible BCCP domain acting as a "swinging arm" to move the carboxylated biotin between the BC and CT active sites. columbia.edu
Regulation of ACC Activity
The activity of ACC is tightly controlled to respond to the cell's energy status and hormonal signals. This regulation occurs at multiple levels: transcriptional, allosteric, and through covalent modification. wikipedia.orgnih.gov
Transcriptional Regulation: The expression of ACC genes is regulated by nutritional and hormonal cues. For instance, insulin (B600854), a hormone indicative of a high-energy state, upregulates the transcription of ACC1, promoting fatty acid synthesis. portlandpress.comnih.gov Transcription factors like sterol-regulatory-element-binding protein 1c (SREBP1c) play a major role in this process. portlandpress.com
Allosteric Regulation: ACC activity is rapidly modulated by allosteric effectors. Citrate (B86180), a key metabolic intermediate that signals an abundance of acetyl-CoA and ATP, is a potent allosteric activator of ACC1, promoting its polymerization into an active filamentous form. wikipedia.orgportlandpress.com Conversely, long-chain fatty acyl-CoAs, such as palmitoyl-CoA, act as feedback inhibitors, signaling an abundance of fatty acids. wikipedia.orgportlandpress.com
Covalent Modification: Phosphorylation is a key mechanism for the short-term inactivation of ACC. wikipedia.orgnih.gov When cellular energy levels are low (high AMP/ATP ratio), AMP-activated protein kinase (AMPK) is activated. wikipedia.org AMPK phosphorylates serine residues on both ACC1 and ACC2, leading to their inactivation and thus halting the energy-consuming process of fatty acid synthesis while simultaneously disinhibiting fatty acid oxidation. wikipedia.orgnih.gov Hormones like glucagon (B607659) and epinephrine (B1671497) can also trigger this phosphorylation cascade. wikipedia.org
Table 2: Key Regulators of ACC Activity
| Regulator | Type | Effect on ACC | Mechanism |
|---|---|---|---|
| Citrate | Allosteric Activator | Activation | Promotes polymerization and activation of ACC1. wikipedia.orgportlandpress.com |
| Long-chain fatty acyl-CoAs | Allosteric Inhibitor | Inhibition | Feedback inhibition, signaling lipid abundance. wikipedia.orgportlandpress.com |
| AMP-activated protein kinase (AMPK) | Covalent Modification (Kinase) | Inhibition | Phosphorylates and inactivates both ACC isoforms in response to low cellular energy. wikipedia.orgnih.gov |
| Insulin | Transcriptional Activator | Increased Expression | Upregulates ACC1 gene expression via transcription factors like SREBP1c. portlandpress.comnih.gov |
| Glucagon and Epinephrine | Covalent Modification (Hormonal Signal) | Inhibition | Promote phosphorylation and inactivation of ACC. wikipedia.org |
Alternative and Non-Canonical Malonyl Coenzyme A Biosynthesis Routes
While the ACC-catalyzed carboxylation of acetyl-CoA is the canonical pathway, alternative routes for malonyl-CoA synthesis exist and are the subject of ongoing research, particularly for biotechnological applications. These pathways can circumvent the tight regulation and energy requirements of the ACC-dependent route.
Malonyl-CoA Synthetase (AAE13)-Mediated Pathways
An alternative pathway involves the direct ligation of malonate to Coenzyme A, a reaction catalyzed by malonyl-CoA synthetase. nih.govnih.gov In Arabidopsis, this enzyme is encoded by the gene AAE13, and a human homolog, Acyl-CoA Synthetase Family Member 3 (ACSF3), performs the same function. nih.govnih.govnih.gov
This pathway is particularly important for generating the mitochondrial pool of malonyl-CoA. nih.goviastate.edu Studies in Arabidopsis have shown that AAE13 is dual-localized to both the cytosol and the mitochondria. nih.goviastate.edu While the cytosolic function appears redundant due to the presence of ACC1, the mitochondrial AAE13 is essential for plant growth. nih.gov It provides the malonyl-CoA necessary for the mitochondrial fatty acid synthase (mtFAS) system, which is crucial for processes like the lipoylation of key enzymes. nih.gov A primary role of this pathway is to detoxify free malonate, which can be a potent inhibitor of cellular respiration. nih.govnih.gov
Non-Carboxylative Malonyl-CoA (NCM) Pathways
To overcome the limitations of the natural ACC pathway—such as slow kinetics, carbon loss, and complex regulation—researchers have designed artificial, non-carboxylative malonyl-CoA (NCM) pathways. springernature.comsjtu.edu.cn These synthetic routes are independent of acetyl-CoA carboxylation and avoid the associated ATP consumption and problematic crosstalk with native metabolic networks. springernature.comsjtu.edu.cnresearchgate.net
One such engineered pathway utilizes 3-oxopropanoate (B1240783) as an intermediate. springernature.comresearchgate.net The process involves a two-step enzymatic reaction:
β-alanine-pyruvate transaminase converts pyruvate (B1213749) to 3-oxopropanoate. springernature.comresearchgate.net
Malonyl-CoA reductase then catalyzes the formation of malonyl-CoA from 3-oxopropanoate. springernature.comresearchgate.net
This NCM pathway has been shown to have significantly faster kinetics than the natural ACC pathway and is not subject to the same feedback inhibition mechanisms. springernature.comsjtu.edu.cn By avoiding the decarboxylation and subsequent carboxylation steps, it is more carbon and energy-efficient. sjtu.edu.cnresearchgate.net The successful implementation of this pathway in various microbes has led to increased yields of valuable malonyl-CoA-derived products. springernature.com
Malonate-CoA Transferase and Malonyl-CoA Reductase Pathways
Beyond the canonical acetyl-CoA carboxylase route, two notable pathways for malonyl-CoA synthesis are the malonate-CoA transferase and the malonyl-CoA reductase pathways.
The malonate-CoA transferase (EC 2.8.3.3) facilitates the transfer of a CoA group from acetyl-CoA to malonate, yielding malonyl-CoA and acetate. wikipedia.org This enzyme, also known as malonate coenzyme A-transferase, participates in beta-alanine (B559535) and propanoate metabolism. wikipedia.org
The malonyl-CoA reductase pathway is a key component of the 3-hydroxypropionate (B73278) cycle, an autotrophic CO2 fixation pathway found in organisms like Chloroflexus aurantiacus. nih.govresearchgate.net This enzyme catalyzes the two-step, NADPH-dependent reduction of malonyl-CoA to 3-hydroxypropionate. nih.govresearchgate.netnih.gov The first step involves the reduction of malonyl-CoA to malonate semialdehyde, which is then further reduced to 3-hydroxypropionate. nih.govresearchgate.net This pathway is particularly significant in certain bacteria and archaea for carbon fixation. nih.govnih.gov
Malonyl Coenzyme A Catabolism and Degradation
The cellular concentration of malonyl-CoA is tightly controlled, not only through its synthesis but also through its degradation. The primary enzyme responsible for this process is malonyl-CoA decarboxylase.
Malonyl-CoA Decarboxylase (MCD) Activity
Malonyl-CoA decarboxylase (MCD) (EC 4.1.1.9) catalyzes the conversion of malonyl-CoA into acetyl-CoA and carbon dioxide. wikipedia.orguniprot.org This enzyme is crucial for regulating the levels of malonyl-CoA, which in turn influences fatty acid metabolism. wikipedia.orgscilit.commedchemexpress.com MCD is found in various cellular compartments, including the cytoplasm, mitochondria, and peroxisomes, suggesting its diverse roles in cellular metabolism. wikipedia.orgnih.gov In the mitochondria, MCD is thought to eliminate residual malonyl-CoA, allowing acetyl-CoA to enter the Krebs cycle. wikipedia.org Peroxisomal MCD may be involved in the degradation of malonyl-CoA generated during the beta-oxidation of certain fatty acids. nih.gov
The activity of MCD can be measured using various assays, including spectrophotometric and luminescence-based methods. nih.govahajournals.org A highly sensitive luminescence assay has been developed with a detection limit of 20 nM acetyl-CoA. nih.gov
Regulation of MCD Activity
The activity of malonyl-CoA decarboxylase is subject to regulation, ensuring a balanced control over malonyl-CoA levels. One of the key regulators of MCD is AMP-activated protein kinase (AMPK). nih.govnih.gov Exercise, for instance, leads to an increase in AMPK activity, which in turn increases MCD activity in tissues like the liver, skeletal muscle, and adipose tissue. nih.gov This activation of MCD leads to a reduction in malonyl-CoA levels. nih.gov The regulation of MCD by AMPK appears to be a coordinated event with the regulation of other enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase (ACC) and sn-glycerol-3-phosphate acyltransferase (GPAT). nih.gov Studies have also shown that MCD activity can be influenced by post-translational modifications, such as acetylation. wikipedia.org
Interconnectivity of Malonyl Coenzyme A with Other Metabolic Pathways
Malonyl-CoA's significance extends beyond its own synthesis and degradation; it serves as a critical link to other major metabolic pathways, most notably fatty acid and polyketide biosynthesis.
Links to Polyketide Biosynthesis
In addition to its role in fatty acid synthesis, malonyl-CoA is a common extender unit in the biosynthesis of polyketides, a diverse group of secondary metabolites with a wide range of biological activities. caymanchem.combertin-bioreagent.comsigmaaldrich.comglpbio.comnih.gov Polyketide synthases (PKSs) utilize malonyl-CoA to build the carbon backbone of polyketides through a series of decarboxylative Claisen condensation reactions. nih.gov This process results in the addition of two-carbon units to the growing polyketide chain. nih.gov
The availability of malonyl-CoA is a critical factor influencing the productivity of polyketide synthesis in microbial hosts. nih.gov In the biosynthesis of some complex polyketides, such as tacrolimus, multiple molecules of malonyl-CoA, along with other extender units, are incorporated into the final structure. wikipedia.org The acyltransferase domain of polyunsaturated fatty acid (PUFA) synthases, which share similarities with PKSs, exhibits high selectivity for malonyl-CoA to initiate the synthesis of these important fatty acids. researchgate.net
Involvement in Flavonoid and Phenylpropanoid Biosynthesis
Malonyl-CoA is an indispensable precursor for the biosynthesis of flavonoids and phenylpropanoids, two major classes of plant secondary metabolites with diverse functions in plant defense, pigmentation, and human health. researchgate.netwikipedia.orgnih.gov The synthesis of these compounds begins with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted to p-coumaroyl-CoA. mdpi.comnih.govresearchgate.net
The first committed step in flavonoid biosynthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. researchgate.netmdpi.comnih.gov This crucial reaction is catalyzed by the enzyme chalcone (B49325) synthase (CHS), a type III polyketide synthase, resulting in the formation of a chalcone backbone. researchgate.netnih.govmdpi.com Subsequent enzymatic modifications, including isomerization by chalcone isomerase (CHI), lead to the vast array of flavonoid structures, such as flavanones, flavonols, and anthocyanins. researchgate.netwikipedia.org
Similarly, the biosynthesis of stilbenes, another class of phenylpropanoids, also utilizes p-coumaroyl-CoA and malonyl-CoA as substrates. nih.govnih.gov The key enzyme in this pathway is stilbene (B7821643) synthase (STS), which is structurally and functionally related to CHS. nih.govnih.gov The availability of malonyl-CoA is often a rate-limiting factor in the production of these valuable plant compounds, and engineering the metabolic pathways to increase the intracellular pool of malonyl-CoA has been a key strategy to enhance their yield. researchgate.netnih.govnih.gov
The following table summarizes the key enzymes and their roles in the initial steps of flavonoid and stilbene biosynthesis, highlighting the central role of malonyl-CoA.
| Enzyme | Abbreviation | Role in Biosynthesis | Precursors | Product |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. researchgate.netmdpi.comnih.gov | L-phenylalanine | trans-Cinnamic acid |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. researchgate.netmdpi.comnih.gov | trans-Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. researchgate.netmdpi.comnih.gov | p-Coumaric acid, CoA | p-Coumaroyl-CoA |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin (B18129) chalcone. researchgate.netmdpi.comnih.gov | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone |
| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin. researchgate.netwikipedia.org | Naringenin chalcone | (2S)-Naringenin |
| Stilbene synthase | STS | Condenses p-coumaroyl-CoA with three malonyl-CoA molecules to form the stilbene backbone (e.g., resveratrol). nih.govnih.gov | p-Coumaroyl-CoA, 3x Malonyl-CoA | Stilbene backbone |
Relationship with Central Carbon Metabolism and Nutrient Fluxes
The intracellular concentration of malonyl-CoA is tightly linked to the status of central carbon metabolism, acting as a critical sensor of nutrient availability and energy state. pnas.orgresearchgate.net The synthesis of malonyl-CoA from acetyl-CoA is catalyzed by acetyl-CoA carboxylase (ACC), a highly regulated enzyme. ontosight.aiwikipedia.org The availability of acetyl-CoA, the primary substrate for ACC, directly connects the malonyl-CoA pool to major carbon-utilizing pathways like glycolysis and the tricarboxylic acid (TCA) cycle.
In essence, acetyl-CoA serves as the connecting link between the breakdown of glucose (glycolysis) and the TCA cycle, a central hub of cellular metabolism. askiitians.comwikipedia.org Pyruvate, the end product of glycolysis, is converted to acetyl-CoA, which then enters the TCA cycle for further oxidation and energy production. askiitians.com Therefore, the flux of carbon through these pathways directly influences the supply of acetyl-CoA for malonyl-CoA synthesis.
Nutrient availability, particularly of carbon and nitrogen, significantly impacts malonyl-CoA levels. An abundance of glucose, for instance, can lead to an increase in hypothalamic malonyl-CoA. pnas.org This is thought to occur through an increased flux of glucose into the hypothalamus, leading to higher levels of acetyl-CoA and subsequently malonyl-CoA. pnas.org Studies in yeast have also shown that glucose concentration significantly influences lipid production, a process reliant on malonyl-CoA, with carbon concentration being more critical than nitrogen concentration. nih.gov In some microorganisms, the balance between carbon and nitrogen sources can influence the metabolic pathways utilized for assimilating carbon, which in turn affects the acetyl-CoA and malonyl-CoA pools. frontiersin.orgumons.ac.be
The regulation of malonyl-CoA levels is also intricately tied to the cell's energy status, often mediated by AMP-activated protein kinase (AMPK). pnas.orgresearchgate.netnih.gov AMPK, which is activated under low energy conditions (high AMP/ATP ratio), phosphorylates and inhibits ACC, thereby reducing malonyl-CoA synthesis. pnas.orgresearchgate.net Conversely, when energy levels are high, AMPK is less active, leading to ACC activation and increased malonyl-CoA production. pnas.org
Furthermore, intermediates of the TCA cycle, such as citrate, can act as allosteric activators of ACC. researchgate.netnih.gov Increased cytosolic citrate concentrations, which can result from high glucose availability, promote the polymerization and activation of ACC, thereby boosting malonyl-CoA synthesis. researchgate.netnih.gov This creates a feed-forward regulatory loop where high carbon flux through glycolysis and the TCA cycle signals for the storage of excess energy in the form of fatty acids, a process initiated by malonyl-CoA.
The table below illustrates the key metabolic links between central carbon metabolism and malonyl-CoA synthesis.
| Metabolic Process/Molecule | Relationship to Malonyl-CoA | Key Regulatory Points |
| Glycolysis | Provides pyruvate, the precursor to acetyl-CoA. askiitians.com | High glucose flux increases acetyl-CoA availability for malonyl-CoA synthesis. pnas.org |
| Pyruvate Dehydrogenase Complex | Converts pyruvate to acetyl-CoA. askiitians.com | Links glycolysis to the acetyl-CoA pool. |
| Tricarboxylic Acid (TCA) Cycle | Acetyl-CoA enters the TCA cycle for energy production. wikipedia.org Citrate, a TCA cycle intermediate, allosterically activates ACC. researchgate.netnih.gov | The balance between energy needs and biosynthetic precursor demand influences acetyl-CoA channeling. |
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the synthesis of malonyl-CoA from acetyl-CoA. ontosight.aiwikipedia.org | Regulated by AMPK (energy status) and citrate (carbon availability). pnas.orgresearchgate.netnih.gov |
| AMP-activated protein kinase (AMPK) | Inhibits ACC activity when cellular energy is low. pnas.orgresearchgate.net | Senses the AMP/ATP ratio. |
| Nutrient Availability (Carbon/Nitrogen) | High carbon availability (e.g., glucose) generally increases malonyl-CoA pools. pnas.orgnih.gov The C:N ratio can influence metabolic fluxes and precursor availability. nih.govfrontiersin.org | Influences the overall flux through central carbon metabolism. |
Regulatory and Signaling Functions of Malonyl Coenzyme a
Allosteric Regulation of Carnitine Palmitoyltransferase 1 (CPT1)
Malonyl-CoA is a potent endogenous inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that controls the rate-limiting step of long-chain fatty acid (LCFA) oxidation. nih.govresearchgate.netoup.com This inhibition is a crucial mechanism for regulating the switch between fatty acid synthesis and oxidation. nih.govelsevierpure.com When cellular energy levels are high and fatty acid synthesis is favored, malonyl-CoA levels rise, blocking the entry of LCFAs into the mitochondria for oxidation. nih.govwikipedia.org Conversely, during periods of high energy demand or fasting, malonyl-CoA levels decrease, relieving the inhibition on CPT1 and allowing for increased fatty acid oxidation. nih.govnih.gov
The inhibitory effect of malonyl-CoA on CPT1 is achieved through allosteric binding. nih.govembopress.org Structural and functional analyses have revealed that CPT1A, the liver isoform, possesses two potential binding sites for malonyl-CoA, termed the "A site" and the "O site". nih.gov The "A site" is involved in the interaction between the N-terminal and C-terminal domains of the enzyme, while the "O site" is located on the opposite side within the catalytic channel. nih.gov The structural integrity between these domains is critical for the enzyme's sensitivity to malonyl-CoA inhibition. nih.gov
The regulation of CPT1 by malonyl-CoA is nuanced by the existence of different CPT1 isoforms with varying tissue distribution and kinetic properties. The three main isoforms are CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain). nih.gov These isoforms exhibit distinct sensitivities to malonyl-CoA inhibition.
Research has shown that liver CPT1A requires a significantly higher concentration of malonyl-CoA for inhibition compared to the muscle and heart isoform, CPT1B. nih.gov Conversely, the affinity for carnitine, the substrate of CPT1, is much lower in the liver than in the muscle. nih.gov These differences in sensitivity are crucial for tissue-specific metabolic regulation. For instance, the higher sensitivity of CPT1B in the heart ensures that fatty acid oxidation can be tightly controlled in response to changes in malonyl-CoA levels, which is vital for cardiac energy metabolism. oup.com
CPT1C, primarily found in the hypothalamus and hippocampus, also binds malonyl-CoA but displays low catalytic activity. nih.gov Its role is thought to be more involved in neuronal signaling and the regulation of food intake rather than direct fatty acid oxidation. nih.govresearchgate.net Malonyl-CoA's interaction with CPT1C in the endoplasmic reticulum is implicated in the control of ceramide biosynthesis, which in turn affects feeding behavior. researchgate.net
| Isoform | Primary Tissue Location | Sensitivity to Malonyl-CoA | Key Regulatory Roles |
|---|---|---|---|
| CPT1A | Liver | Lower | Regulates hepatic fatty acid oxidation and ketogenesis. nih.gov |
| CPT1B | Skeletal Muscle, Heart, Adipose Tissue | Higher | Controls fatty acid oxidation for energy production in muscle and heart. nih.govoup.comnih.gov |
| CPT1C | Brain (Hypothalamus, Hippocampus) | Binds Malonyl-CoA | Involved in central regulation of food intake and energy balance. nih.govresearchgate.net |
The concentration of malonyl-CoA is a primary determinant of the rate of fatty acid oxidation in various tissues. researchgate.netnih.gov An increase in cellular malonyl-CoA levels directly leads to a decrease in the transport of long-chain fatty acyl-CoAs (LCFA-CoAs) into the mitochondria, thereby reducing the flux through the β-oxidation pathway. researchgate.net This regulatory mechanism is observed across different physiological states.
For example, after a meal (refeeding), increased glucose and insulin (B600854) levels lead to a rise in muscle malonyl-CoA concentration. nih.govnih.gov This increase is associated with a significant decrease in whole-body fatty acid oxidation. nih.gov The rise in malonyl-CoA during refeeding is thought to be driven by an increase in cytosolic citrate (B86180), an allosteric activator of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. nih.gov
Conversely, during exercise or fasting, a drop in malonyl-CoA levels relieves the inhibition of CPT1, allowing for an increased rate of fatty acid oxidation to meet energy demands. nih.gov Studies in rats have demonstrated a strong inverse correlation between muscle malonyl-CoA concentrations and fatty acid oxidation rates during the transition from a fasted to a refed state. nih.gov This highlights the critical role of malonyl-CoA in switching fuel utilization between carbohydrates and fats.
| Condition | Change in Malonyl-CoA Levels | Effect on CPT1 Activity | Resulting Fatty Acid Oxidation Flux |
|---|---|---|---|
| High Glucose/Insulin (Fed State) | Increase | Inhibition | Decrease. nih.govnih.gov |
| Exercise/Fasting (High Energy Demand) | Decrease | Activation | Increase. nih.gov |
| AMPK Activation | Decrease | Activation | Increase. nih.gov |
| ACC Inhibition | Decrease | Activation | Increase. oup.com |
Malonyl Coenzyme A as a Signaling Molecule in Cellular Homeostasis
Beyond its direct regulation of fatty acid metabolism, malonyl-CoA acts as a signaling molecule, conveying information about the cell's metabolic state to key regulatory hubs. This allows for the coordination of various cellular processes with nutrient availability and biosynthetic capacity.
Recent research has unveiled a direct link between malonyl-CoA and the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and proliferation. nih.govexlibrisgroup.com Malonyl-CoA acts as a conserved, endogenous ATP-competitive inhibitor of mTORC1. nih.govresearchgate.net This means that when the capacity for fatty acid synthesis is impaired, leading to an accumulation of malonyl-CoA, it directly binds to the mTOR catalytic pocket and inhibits its activity. nih.govresearchgate.net
Malonyl-CoA serves as the donor substrate for a post-translational modification known as protein malonylation, where a malonyl group is attached to a lysine (B10760008) residue on a protein. nih.gov This modification is evolutionarily conserved and has been identified on numerous proteins involved in a wide range of cellular processes, particularly metabolism. nih.gov
Protein malonylation can alter the structure and function of proteins by changing the charge of the lysine residue from positive to negative. nih.gov The levels of protein malonylation are influenced by the concentration of malonyl-CoA. For instance, in cells deficient in malonyl-CoA decarboxylase (MCD), the enzyme that degrades malonyl-CoA, increased levels of malonyl-CoA lead to a corresponding increase in the malonylation of substrate proteins. nih.gov This modification has been shown to affect enzymes involved in glycolysis and fatty acid metabolism, suggesting a direct regulatory role for malonyl-CoA in these pathways through post-translational modification. nih.gov
Malonyl Coenzyme A in Systemic Metabolic Regulation
The influence of malonyl-CoA extends beyond individual cells to the regulation of systemic metabolism, particularly in the context of energy balance and nutrient sensing in the hypothalamus. In the central nervous system, malonyl-CoA acts as an anorectic signal, contributing to the regulation of food intake. nih.gov
Changes in hypothalamic malonyl-CoA levels are associated with different energy states. For example, fasting leads to a decrease in hypothalamic malonyl-CoA, which is thought to stimulate food intake. nih.gov Conversely, refeeding increases hypothalamic malonyl-CoA levels, which helps to limit the feeding response. nih.gov Hormones such as leptin, an anorectic hormone, are thought to exert their effects in part by increasing hypothalamic malonyl-CoA levels. nih.gov
The mechanism by which hypothalamic malonyl-CoA influences food intake is complex and involves its interaction with CPT1 isoforms, including CPT1A and CPT1C. researchgate.net By inhibiting CPT1, malonyl-CoA can modulate neuronal fatty acid metabolism and signaling pathways that control the expression of orexigenic and anorexigenic neuropeptides, thereby influencing feeding behavior and systemic energy expenditure. oup.comresearchgate.net
Hypothalamic Malonyl-CoA in Energy Balance and Feeding Behavior
The hypothalamus, a key brain region for maintaining the body's energy balance, utilizes malonyl-CoA as a crucial indicator of energy status to regulate feeding behavior. pnas.orgcapes.gov.br The concentration of malonyl-CoA in the hypothalamus is finely tuned by the balance between its synthesis by acetyl-CoA carboxylase (ACC) and its utilization by fatty acid synthase (FAS). johnshopkins.edunih.gov This delicate equilibrium allows the hypothalamus to sense the body's energy state and adjust food intake and energy expenditure accordingly. johnshopkins.edunih.gov
Changes in hypothalamic malonyl-CoA levels directly impact the expression of neuropeptides that control hunger and satiety. pnas.orgjohnshopkins.edu When energy intake exceeds expenditure, hypothalamic malonyl-CoA levels rise, leading to the suppression of orexigenic (appetite-stimulating) neuropeptides like neuropeptide Y (NPY) and agouti-related peptide (AgRP), and the promotion of anorexigenic (appetite-suppressing) neuropeptides such as pro-opiomelanocortin (POMC). pnas.org Conversely, during periods of fasting, hypothalamic malonyl-CoA levels decrease, which signals hunger and encourages food consumption. pnas.orgnih.gov Refeeding after a fast leads to a rapid increase in hypothalamic malonyl-CoA, which helps to limit the subsequent food intake. pnas.orgnih.gov
The hormones leptin and ghrelin, which are central to appetite regulation, also exert their effects in part through the modulation of hypothalamic malonyl-CoA. nih.govnih.gov Leptin, an adipocyte-derived hormone that signals satiety, increases malonyl-CoA levels in the arcuate nucleus of the hypothalamus, a key step in its anorectic effect. nih.govnih.gov This action is mediated through the inhibition of AMP-activated protein kinase (AMPK), which in turn activates ACC to produce more malonyl-CoA. nih.gov Conversely, ghrelin, a stomach-derived hormone that stimulates hunger, is thought to decrease hypothalamic malonyl-CoA levels. nih.govnih.gov
Experimental manipulation of hypothalamic malonyl-CoA levels has provided strong evidence for its role in feeding behavior. The administration of FAS inhibitors, which cause an accumulation of malonyl-CoA, leads to a reduction in food intake and body weight. pnas.orgjohnshopkins.edu Conversely, reducing malonyl-CoA levels, either through the use of ACC inhibitors or by overexpressing malonyl-CoA decarboxylase (MCD), an enzyme that degrades malonyl-CoA, results in increased food intake. nih.govnih.gov
Table 1: Factors Influencing Hypothalamic Malonyl-CoA and its Effect on Feeding Behavior
| Factor | Effect on Hypothalamic Malonyl-CoA | Consequence for Feeding Behavior | Supporting Evidence |
|---|---|---|---|
| High Energy Status (Refeeding) | Increase | Suppression of food intake | pnas.orgnih.gov |
| Low Energy Status (Fasting) | Decrease | Stimulation of food intake | pnas.orgnih.gov |
| Leptin | Increase | Suppression of food intake | nih.govnih.gov |
| Ghrelin | Decrease (presumed) | Stimulation of food intake | nih.govnih.gov |
| FAS Inhibitors (e.g., C75) | Increase | Suppression of food intake | pnas.orgjohnshopkins.edu |
| ACC Inhibitors (e.g., TOFA) | Decrease | Stimulation of food intake | pnas.org |
| MCD Overexpression | Decrease | Stimulation of food intake | nih.govnih.gov |
| Glucose | Increase | Suppression of food intake | pnas.org |
Malonyl-CoA in Metabolic Sensing in Various Tissues
Beyond the hypothalamus, malonyl-CoA acts as a crucial metabolic sensor in a variety of peripheral tissues, including the liver, skeletal muscle, and pancreatic β-cells, helping to coordinate fuel selection and utilization. physiology.orgnih.govannualreviews.org A primary mechanism by which malonyl-CoA exerts this control is through its potent allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1), the enzyme that governs the entry of long-chain fatty acids into the mitochondria for β-oxidation. physiology.orgoup.com
In the liver , malonyl-CoA plays a pivotal role in the switch between fatty acid synthesis and oxidation. elsevierpure.comnih.gov When carbohydrate levels are high, leading to an abundance of acetyl-CoA, malonyl-CoA levels rise, inhibiting CPT1 and thereby preventing fatty acid oxidation while promoting their synthesis and storage. nih.govwikipedia.org
In skeletal muscle , malonyl-CoA concentrations are dynamically regulated by the energy status of the cell. physiology.orgnih.gov During periods of rest and high glucose availability, malonyl-CoA levels increase, which restricts fatty acid oxidation and favors glucose utilization. nih.govphysiology.org Conversely, during exercise, when energy demand is high, malonyl-CoA levels decrease rapidly, lifting the inhibition on CPT1 and allowing for increased fatty acid oxidation to meet the energy needs of the muscle. physiology.orgresearchgate.net This rapid regulation is partly mediated by AMPK, which is activated during exercise and phosphorylates and inactivates ACC, thus lowering malonyl-CoA production. researchgate.net Dysregulation of this malonyl-CoA sensing mechanism in muscle has been implicated in the development of insulin resistance. nih.govresearchgate.net
In pancreatic β-cells , malonyl-CoA is proposed to act as a key coupling factor in glucose-stimulated insulin secretion. nih.gov When glucose levels rise, the subsequent increase in intracellular metabolism leads to an elevation of citrate, a precursor for malonyl-CoA. nih.gov The resulting increase in malonyl-CoA, coupled with the low expression of FAS in these cells, is thought to be a critical signal that contributes to the process of insulin release. nih.gov
Table 2: Role of Malonyl-CoA in Metabolic Sensing in Different Tissues
| Tissue | Primary Function of Malonyl-CoA | Mechanism of Action | Key Regulatory Factors |
|---|---|---|---|
| Liver | Regulates the switch between fatty acid synthesis and oxidation. elsevierpure.comnih.gov | Inhibits CPT1, preventing fatty acid entry into mitochondria for oxidation. nih.gov | High carbohydrate levels increase malonyl-CoA. nih.govwikipedia.org |
| Skeletal Muscle | Balances glucose and fatty acid utilization based on energy demand. physiology.orgnih.gov | Inhibits CPT1 to restrict fatty acid oxidation at rest; levels decrease during exercise to allow for fatty acid utilization. physiology.orgresearchgate.net | Glucose availability and exercise (via AMPK) regulate malonyl-CoA levels. nih.govresearchgate.net |
| Pancreatic β-cells | Acts as a coupling factor in glucose-stimulated insulin secretion. nih.gov | Increased glucose metabolism leads to elevated malonyl-CoA, contributing to the signaling cascade for insulin release. nih.gov | Glucose concentration is a primary determinant of malonyl-CoA levels. nih.gov |
Malonyl-CoA in Neurological Processes and Cognition
Recent research has begun to uncover a novel and significant role for malonyl-CoA in the brain that extends beyond its established function in energy homeostasis to include involvement in fundamental neurological processes and cognition. nih.govresearchgate.net The levels of malonyl-CoA in the brain are tightly controlled by nutrients, hormones, and the energy-sensing enzyme AMPK. nih.gov
Emerging evidence suggests that the sensing of malonyl-CoA by carnitine palmitoyltransferase 1 (CPT1) proteins in the brain influences a variety of critical functions. nih.govresearchgate.net These include determining the fate of neuronal stem cell precursors, regulating the movement of lysosomes within developing axons, and controlling the trafficking of glutamate (B1630785) receptors to the surface of neurons, a process essential for proper synaptic function. nih.govresearchgate.net Furthermore, malonyl-CoA is implicated in the metabolic coupling between astrocytes and neurons, highlighting its importance in maintaining the intricate metabolic harmony of the brain. nih.govresearchgate.net
These new findings suggest a link between nutrient availability, metabolic states, and cognitive function, with malonyl-CoA acting as a key intermediary. nih.gov The regulation of malonyl-CoA levels in the brain by various nutritional and hormonal conditions underscores its potential impact on brain development and cognitive processes. nih.govresearchgate.net While the role of hypothalamic malonyl-CoA in appetite control has been recognized for some time, this expanding body of research points to a much broader and more intricate involvement of this molecule in the central nervous system. nih.gov
Table 3: Emerging Roles of Malonyl-CoA in the Brain
| Neurological Process | Proposed Role of Malonyl-CoA | Key Mediator |
|---|---|---|
| Neuronal Development | Influences the fate of neuronal stem cell precursors and lysosome motility in axons. nih.govresearchgate.net | CPT1 |
| Synaptic Function | Regulates the trafficking of glutamate receptors to the neuronal surface. nih.govresearchgate.net | CPT1 |
| Astrocyte-Neuron Coupling | Participates in the metabolic interplay between these two cell types. nih.govresearchgate.net | CPT1 |
| Cognition | Acts as a link between nutrient/metabolic status and cognitive processes. nih.gov | CPT1 |
Methodologies for Malonyl Coenzyme a Research
Analytical Techniques for Quantification of Malonyl Coenzyme A and its Derivatives
The accurate quantification of malonyl-CoA and its related compounds is crucial for understanding its role in various metabolic pathways. Several sophisticated analytical techniques have been developed to achieve this, with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) being a prominent method.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Approaches
HPLC-MS/MS has emerged as a powerful and widely used technique for the sensitive and specific quantification of malonyl-CoA in complex biological samples. elsevierpure.comacs.org This method combines the separation capabilities of HPLC with the precise detection and identification power of tandem mass spectrometry.
A typical HPLC-MS/MS workflow for malonyl-CoA analysis involves several key steps:
Extraction: Malonyl-CoA is first extracted from tissue or cell samples. A common method involves using 10% trichloroacetic acid to precipitate proteins and other macromolecules, followed by isolation of the acyl-CoAs. nih.gov
Chromatographic Separation: The extracted sample is then injected into an HPLC system. Reversed-phase chromatography is frequently employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The separation of malonyl-CoA from other acyl-CoAs and interfering compounds is achieved by carefully controlling the gradient of the mobile phase. nih.gov
Mass Spectrometric Detection: After separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique that generates charged ions from the analytes. nih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for malonyl-CoA and an internal standard. nih.govnih.gov
The use of a stable isotope-labeled internal standard, such as [¹³C₃]malonyl-CoA, is critical for accurate quantification as it corrects for variations in extraction efficiency and matrix effects. nih.gov The method's performance is validated through studies of recovery, accuracy, and precision. nih.gov For instance, one study reported within-run variations of 5-11% and linear relationships when known amounts of malonyl-CoA were added to tissue samples. nih.gov
This technique has been successfully applied to determine malonyl-CoA levels in various tissues, including rat liver, heart, and skeletal muscle, with reported concentrations of 1.9 ± 0.6, 1.3 ± 0.4, and 0.7 ± 0.2 nmol/g wet weight, respectively. nih.gov Furthermore, HPLC-MS/MS methods have been developed for the simultaneous quantification of multiple short-chain acyl-CoAs, including acetyl-CoA, succinyl-CoA, and malonyl-CoA, in a single analytical run. nih.govresearchgate.net
| Parameter | Liver | Heart | Skeletal Muscle |
|---|---|---|---|
| Recovery (%) | 28.8 ± 0.9 | 48.5 ± 1.8 | 44.7 ± 4.4 |
| Concentration (nmol/g wet weight) | 1.9 ± 0.6 | 1.3 ± 0.4 | 0.7 ± 0.2 |
| Within-Run Variation (%) | 5 - 11 |
Ion-Pairing Reversed-Phase Chromatography Techniques
To enhance the retention and separation of highly polar compounds like malonyl-CoA on reversed-phase columns, ion-pairing agents are often added to the mobile phase. researchgate.net These agents are typically large, ionic molecules that have a hydrophobic tail and a charged head group. The charged head group interacts with the analyte of interest, in this case, the negatively charged phosphate (B84403) groups of malonyl-CoA, forming a neutral ion pair. This increased hydrophobicity leads to better retention on the reversed-phase column.
Tributylamine and N,N-dimethylbutylamine (DMBA) are examples of ion-pairing agents that have been successfully used for the analysis of acyl-CoAs. researchgate.netnih.gov The use of an ion-pairing agent in conjunction with reversed-phase HPLC-MS allows for the simultaneous quantification of malonyl-CoA and other short-chain acyl-CoAs, such as acetyl-CoA, propionyl-CoA, and succinyl-CoA, in a single run. nih.govdeepdyve.com These methods are capable of measuring a range of acyl-CoAs with a dynamic linear range spanning over two orders of magnitude and a lower limit of quantification (LLOQ) as low as 0.225 pmol for most of the studied acyl-CoAs. nih.govresearchgate.net
| Acyl-CoA | Lower Limit of Quantification (LLOQ) |
|---|---|
| Malonyl-CoA | 0.225 pmol |
| Free Coenzyme A (CoASH) | 0.225 pmol |
| Acetyl-CoA | 0.225 pmol |
| β-hydroxyl-butyryl-CoA (HB-CoA) | 0.225 pmol |
| Propionyl-CoA | 0.225 pmol |
| Succinyl-CoA | 0.225 pmol |
| Isobutyryl-CoA | 0.225 pmol |
| 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) | 0.90 pmol |
Genetically Encoded Biosensors for In Situ Malonyl Coenzyme A Monitoring
The development of genetically encoded biosensors has revolutionized the study of cellular metabolism by enabling the real-time, in situ monitoring of metabolite concentrations within living cells. nih.govbohrium.com These biosensors are powerful tools for understanding the dynamic regulation of metabolic pathways and for high-throughput screening applications. nih.govnih.gov
Design Principles and Engineering of Malonyl Coenzyme A Biosensors
A significant breakthrough in malonyl-CoA monitoring has been the development of biosensors based on the allosteric transcription factor FapR (fatty acid and phospholipid regulator) from Bacillus subtilis. nih.govillinois.edu FapR naturally regulates fatty acid biosynthesis by binding to DNA and repressing gene transcription. frontiersin.org This repression is relieved upon binding to malonyl-CoA, which induces a conformational change in FapR, causing it to dissociate from the DNA. illinois.edufrontiersin.org
This mechanism has been ingeniously repurposed to create malonyl-CoA biosensors. nih.govwhiterose.ac.uk The basic design involves linking the FapR protein to a reporter gene, such as a fluorescent protein or luciferase. nih.govresearchgate.net In the absence of malonyl-CoA, FapR binds to its specific operator sequence (fapO) engineered into the promoter region of the reporter gene, thereby repressing its expression. researchgate.netresearchgate.net When intracellular malonyl-CoA levels rise, it binds to FapR, leading to its dissociation from the operator and subsequent activation of reporter gene expression. frontiersin.org The resulting signal (e.g., fluorescence intensity) provides a quantitative measure of the intracellular malonyl-CoA concentration. illinois.edu
To improve the performance of these biosensors, various engineering strategies have been employed, including:
Promoter Engineering: Modifying the promoter sequence and the position of the fapO operator to fine-tune the sensor's sensitivity and dynamic range. researchgate.netresearchgate.net
Fusion Proteins: Creating fusion proteins of FapR with transcriptional activators, such as VP16, to convert the system from a repressor to an activator in the absence of malonyl-CoA. nih.gov
Fluorescent Protein Insertion: A newer generation of biosensors, named Malibu (malonyl-CoA intracellular biosensor to understand dynamics), has been created by inserting a circularly permutated enhanced green fluorescent protein (cpEGFP) into a truncated FapR. acs.orgbiorxiv.org This design results in a ratiometric change in fluorescence upon malonyl-CoA binding, offering a more robust and sensitive detection method. acs.orgacs.org
Applications in High-Throughput Screening and Pathway Analysis
Genetically encoded malonyl-CoA biosensors have proven to be invaluable tools for a wide range of applications in metabolic engineering and synthetic biology. nih.govwhiterose.ac.uk
High-Throughput Screening: These biosensors enable the rapid screening of large genetic libraries to identify gene targets that can enhance intracellular malonyl-CoA levels. nih.govillinois.eduacs.org For example, a whole-cell biosensor was successfully used to screen for E. coli mutant strains with improved production of malonyl-CoA-derived compounds like triacetic acid lactone and phloroglucinol. nih.govscite.ai Another approach repurposed a type III polyketide synthase, RppA, which produces a red-colored compound, as a colorimetric biosensor for malonyl-CoA. pnas.orgsciencedaily.com This allows for simple visual screening of colonies with enhanced malonyl-CoA accumulation. pnas.orgresearchgate.net
Dynamic Pathway Analysis and Regulation: Malonyl-CoA biosensors allow for the real-time monitoring of metabolic flux and the dynamic regulation of metabolic pathways. nih.govbohrium.com They can be integrated into synthetic gene circuits to create feedback control systems that balance metabolic pathways and optimize product yields. whiterose.ac.ukacs.orgsciepublish.com For instance, a dual-control system in Saccharomyces cerevisiae used a malonyl-CoA sensor to activate a heterologous pathway for 3-hydroxypropionic acid production while downregulating competing pathways, resulting in a 10-fold increase in product titer. acs.org These biosensors have also been used to create oscillatory systems that balance cell growth and product formation, leading to significant improvements in fatty acid production. sciepublish.com
Synthetic Analogs for Enzymatic Structure-Function Studies
To investigate the intricate interactions between malonyl-CoA and the enzymes that utilize it, researchers have synthesized and employed various analogs of malonyl-CoA. These synthetic molecules are designed to mimic the structure of the natural substrate but often possess modified chemical properties that make them useful for specific experimental purposes.
One common strategy involves replacing the reactive thioester sulfur atom with either an oxygen atom (oxy-analog) or an amino group (amido-analog). purdue.edu This substitution reduces the reactivity of the analog, making it less prone to enzymatic turnover. purdue.edu By using these less reactive analogs, it becomes possible to "trap" the enzyme-substrate complex in a state that is suitable for structural analysis techniques like X-ray crystallography. purdue.edu This allows for a detailed examination of the binding pocket and the specific amino acid residues involved in substrate recognition and catalysis.
For example, the synthesis of malonyl-oxy(dethia)-CoA and malonyl-amido(dethia)-CoA has been reported for studying the mechanism of acyltransferases. purdue.edu These analogs, along with their acetyl-CoA counterparts, can be used to probe the substrate specificity of enzymes and to elucidate the structural basis of their catalytic activity. purdue.edu Understanding how enzymes recognize and process malonyl-CoA is fundamental to efforts aimed at engineering enzymes with novel functions or improved catalytic efficiencies for the production of valuable chemicals. nih.gov
Biotechnological and Therapeutic Applications Excluding Clinical Human Trials
Metabolic Engineering for Enhanced Production of Malonyl Coenzyme A-Derived Compounds
The availability of intracellular malonyl-CoA is often the rate-limiting step in the microbial production of numerous valuable compounds. nih.govresearchgate.net Consequently, metabolic engineering strategies are heavily focused on increasing its intracellular concentration to improve the efficiency of microbial cell factories.
Strategies for Increasing Intracellular Malonyl Coenzyme A Availability
A primary strategy for boosting malonyl-CoA levels is to increase the supply of its precursor, acetyl-CoA. nih.govnih.gov This can be achieved by engineering central carbon metabolism to channel more carbon flux towards acetyl-CoA production and by reducing its consumption in competing pathways. nih.gov Another key approach involves enhancing the activity of acetyl-CoA carboxylase (ACC), the enzyme responsible for converting acetyl-CoA to malonyl-CoA. nih.govnih.gov This is often accomplished by overexpressing native or heterologous ACC genes. nih.gov
Furthermore, disrupting competing pathways that consume malonyl-CoA, such as fatty acid synthesis, can also lead to its accumulation. nih.govresearchgate.net However, this approach must be carefully balanced as fatty acid synthesis is essential for cell growth and viability. The development of genetically-encoded biosensors for malonyl-CoA has provided a powerful tool for dynamically monitoring and regulating its intracellular levels, allowing for more precise control over metabolic fluxes. nih.govbohrium.compnas.org These biosensors can be integrated into genetic circuits to create feedback loops that optimize the expression of genes involved in malonyl-CoA supply and consumption, thereby balancing cell growth with product formation. nih.govpnas.org
Table 1: Key Strategies for Increasing Intracellular Malonyl-CoA
| Strategy | Description | Key Enzymes/Pathways Targeted |
| Enhancing Acetyl-CoA Supply | Increasing the pool of the direct precursor for malonyl-CoA synthesis. | Central Carbon Metabolism, Pyruvate (B1213749) Dehydrogenase Complex |
| Improving ACC Activity | Boosting the enzymatic conversion of acetyl-CoA to malonyl-CoA. | Acetyl-CoA Carboxylase (ACC) |
| Downregulating Competing Pathways | Reducing the consumption of malonyl-CoA by other metabolic pathways. | Fatty Acid Synthase (FAS) |
| Dynamic Regulation with Biosensors | Utilizing genetically-encoded sensors to monitor and control malonyl-CoA levels in real-time. | FapR-based biosensors |
Engineering Microbial Cell Factories for Target Molecule Biosynthesis
Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are frequently engineered to serve as cell factories for the production of a wide range of valuable chemicals derived from malonyl-CoA. nih.govresearchgate.netresearchgate.net These microorganisms are genetically modified to express heterologous biosynthetic pathways from plants and other organisms, enabling them to produce complex molecules they would not naturally synthesize. bohrium.comresearchgate.net
A significant challenge in this field is overcoming the tight regulation of native metabolic pathways that can limit the flux towards the desired product. researchgate.netresearchgate.net The introduction of heterologous pathways and the dynamic rerouting of metabolic flux are essential for efficient production. bohrium.com By applying the strategies for increasing malonyl-CoA availability discussed previously, researchers can significantly enhance the yields of target molecules. nih.govresearchgate.netnih.gov The use of malonyl-CoA biosensors has been particularly transformative, enabling the development of "smart" cell factories that can dynamically adjust their metabolism to optimize production. nih.govbohrium.com
Production of Biofuels, Biopharmaceuticals, and Industrial Chemicals
Malonyl-CoA is a precursor to a diverse array of commercially important compounds, including biofuels, biopharmaceuticals, and various industrial chemicals. nih.govresearchgate.net
Biofuels: Fatty acid-derived biofuels are a promising renewable alternative to petroleum-based fuels. bohrium.comnih.gov Metabolic engineering efforts in organisms like S. cerevisiae focus on channeling malonyl-CoA into the fatty acid synthesis pathway to produce free fatty acids, which can then be converted into biofuels such as fatty acid methyl esters (FAMEs). nih.gov
Biopharmaceuticals: Many pharmaceutically valuable compounds, particularly polyketides, are synthesized from malonyl-CoA building blocks. nih.govresearchgate.net Polyketides are a structurally diverse class of natural products with a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive properties. Engineering microbial hosts for the efficient production of these complex molecules is a major focus of biotechnological research. nih.govresearchgate.net
Industrial Chemicals: Malonyl-CoA is also a precursor for the synthesis of various platform chemicals, such as flavonoids and phenylpropanoids, which have applications in the food, cosmetic, and chemical industries. bohrium.com
Table 2: Examples of Malonyl-CoA Derived Products
| Product Category | Specific Examples | Applications |
| Biofuels | Fatty Acid Methyl Esters (FAMEs), Alkanes | Renewable energy |
| Biopharmaceuticals | Polyketides (e.g., Erythromycin, Tetracycline) | Antibiotics, Anticancer agents |
| Industrial Chemicals | Flavonoids, Phenylpropanoids | Food additives, Cosmetics, Polymers |
Manipulation of Malonyl Coenzyme A Metabolism in Disease Models
The central role of malonyl-CoA in metabolism makes it a compelling target for therapeutic intervention in various diseases, including cancer and cardiac ischemia. Research in disease models has focused on understanding and manipulating malonyl-CoA levels to influence disease progression.
Role of Malonyl Coenzyme A in Cancer Cell Metabolism and Apoptosis Mechanisms
Cancer cells exhibit altered metabolism, often characterized by increased fatty acid synthesis to support rapid proliferation and membrane production. nih.govcaymanchem.com Malonyl-CoA is a key substrate for fatty acid synthase (FAS), an enzyme that is frequently overexpressed in many types of cancer. nih.govresearchgate.net
Inhibition of FAS has been shown to induce apoptosis (programmed cell death) in cancer cells, and this effect is thought to be mediated, at least in part, by the accumulation of malonyl-CoA. researchgate.netaacrjournals.orggoogle.com High levels of malonyl-CoA can be cytotoxic to cancer cells. caymanchem.comaacrjournals.org Malonyl-CoA also acts as an inhibitor of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme in fatty acid oxidation. aacrjournals.orggoogle.com By inhibiting CPT1, elevated malonyl-CoA levels can prevent the breakdown of fatty acids, further contributing to the metabolic stress on cancer cells. aacrjournals.orggoogle.com
Conversely, inhibiting malonyl-CoA decarboxylase (MCD), the enzyme that degrades malonyl-CoA, also leads to increased intracellular malonyl-CoA levels and has been shown to be selectively cytotoxic to human breast cancer cells. nih.govresearchgate.netdtic.mil This suggests that targeting the malonyl-CoA axis through either FAS or MCD inhibition could be a viable therapeutic strategy for cancer. researchgate.netdtic.mil
Table 3: Malonyl-CoA and Cancer Cell Metabolism
| Target Enzyme | Effect of Inhibition | Consequence in Cancer Cells |
| Fatty Acid Synthase (FAS) | Accumulation of malonyl-CoA | Cytotoxicity, Apoptosis |
| Malonyl-CoA Decarboxylase (MCD) | Accumulation of malonyl-CoA | Cytotoxicity, Reduced ATP levels |
| Acetyl-CoA Carboxylase (ACC) | Depletion of malonyl-CoA | Increased fatty acid oxidation, potential for anti-proliferative effects |
Modulation of Malonyl Coenzyme A Axis in Cardiac Ischemia Models
In the heart, energy metabolism is tightly regulated. Under normal conditions, the heart primarily utilizes fatty acids for energy. However, during ischemia (a condition of restricted blood flow), high rates of fatty acid oxidation can be detrimental, leading to reduced cardiac efficiency and increased cell injury. nih.govnih.govresearchgate.net
Malonyl-CoA plays a crucial role in regulating the switch between fatty acid and glucose oxidation in the heart. nih.govnih.gov It acts as a potent inhibitor of fatty acid oxidation by blocking the entry of fatty acids into the mitochondria. nih.govnih.gov During ischemia, malonyl-CoA levels in the heart decrease, leading to an increase in fatty acid oxidation. nih.govresearchgate.net
Therefore, strategies aimed at increasing myocardial malonyl-CoA levels are being investigated as a potential therapeutic approach for ischemic heart disease. nih.govoup.comoup.com Inhibition of malonyl-CoA decarboxylase (MCD) has been shown to increase malonyl-CoA levels, leading to a decrease in fatty acid oxidation and a corresponding increase in glucose oxidation. nih.gov This metabolic shift improves cardiac function and protects the heart from ischemic injury in animal models. nih.gov Thus, modulating the malonyl-CoA axis presents a promising strategy for the treatment of cardiac ischemia. oup.com
Table 4: Malonyl-CoA in Cardiac Ischemia
| Condition | Malonyl-CoA Levels | Predominant Fuel Source | Consequence for Cardiac Function |
| Normal Aerobic | Regulated | Fatty Acids | Efficient energy production |
| Ischemia | Decreased | Fatty Acids | Reduced efficiency, potential for injury |
| Ischemia with MCD Inhibition | Increased | Glucose | Improved function, protection from injury |
Interventions Targeting Malonyl Coenzyme A Pathway Enzymes in Metabolic Dysregulation Models
Malonyl-coenzyme A (malonyl-CoA) is a critical metabolic regulator at the crossroads of fatty acid synthesis and oxidation. Its synthesis from acetyl-CoA is catalyzed by acetyl-CoA carboxylase (ACC), and it serves as the primary building block for de novo lipogenesis by fatty acid synthase (FAS). Concurrently, malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation. researchgate.netnih.gov The degradation of malonyl-CoA is carried out by malonyl-CoA decarboxylase (MCD). nih.gov Dysregulation of this pathway is implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Consequently, the enzymes that control the levels of malonyl-CoA—ACC, FAS, and MCD—have become key targets for therapeutic intervention in preclinical models of metabolic dysregulation.
Acetyl-CoA Carboxylase (ACC) Inhibition
ACC exists in two main isoforms, ACC1 and ACC2. ACC1 is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it is involved in fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane and is thought to primarily regulate fatty acid oxidation. pnas.org Pharmacological inhibition of both ACC isoforms is a strategy to simultaneously decrease de novo lipogenesis (DNL) and promote fatty acid oxidation, making it an attractive approach for treating conditions like NAFLD. nih.gov
In various rodent models of diet-induced obesity and NAFLD, liver-directed ACC inhibitors have demonstrated significant efficacy in reducing hepatic steatosis. nih.govplos.org For instance, treatment of high-fructose fed rats with a liver-directed ACC inhibitor resulted in a marked reduction in hepatic DNL and triglyceride content. nih.gov Similarly, the dual ACC1/2 inhibitor GS-0976 (firsocostat) improved severe steatosis and suppressed the progression of fibrosis in a mouse model of nonalcoholic steatohepatitis (NASH). plos.orgsemanticscholar.org However, a paradoxical effect observed in some preclinical and human studies is an elevation in plasma triglycerides following ACC inhibition. researchgate.netnih.govnih.gov This has been attributed to a reduction in hepatic polyunsaturated fatty acids, leading to the activation of SREBP-1c, which in turn increases the production of very-low-density lipoprotein (VLDL). nih.gov
| ACC Inhibitor Intervention in Metabolic Dysregulation Models | ||||||
| Compound | Model | Key Findings | Impact on Hepatic Steatosis | Impact on Plasma Triglycerides | Impact on Insulin (B600854) Sensitivity | Reference |
| MK-4074 | Diet-Induced Obese Mice | Inhibited hepatic DNL and enhanced FAO. | Reduced | Increased | Not specified | nih.gov |
| Compound 1 | High-Fructose Fed Rats; High-Fat Sucrose Diet (HFSD) Mice | Reduced hepatic malonyl-CoA, enhanced ketogenesis, reduced hepatic DNL. | Significantly Reduced | Increased | Improved hepatic insulin resistance | nih.gov |
| GS-0976 (firsocostat) | Western Diet-Fed MC4R-deficient Mice (NASH model) | Lowered hepatic malonyl-CoA and triglyceride content. | Improved | Not specified | Not specified | plos.orgsemanticscholar.org |
| PP-7a | High-Fat Diet (HFD)-Induced Obese Mice | Reduced serum TG, TC, and FFA levels. | Not specified | Reduced | Improved | nih.gov |
This table is interactive. Click on the headers to sort the data.
Fatty Acid Synthase (FAS) Inhibition
FAS is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Its inhibition is another strategy to curb excess lipid accumulation. In preclinical studies, FAS inhibitors have been shown to induce significant weight loss and reduce food intake. nih.govresearchgate.netnih.gov The mechanism for reduced food intake is thought to be mediated by the accumulation of malonyl-CoA in the hypothalamus, which signals satiety. researchgate.netnih.gov
Long-term administration of the FAS inhibitor C75 to obese (ob/ob) mice resulted in a dramatic reduction in food intake and body weight, with a corresponding decrease in adipose and liver tissue mass. nih.gov This effect was associated with changes in the expression of hypothalamic neuropeptides that regulate appetite. nih.gov Furthermore, FAS inhibition has been shown to protect against acute lung injury in a mouse model of diet-induced obesity by improving lung endothelial homeostasis and mitochondrial function. nih.gov
| FAS Inhibitor Intervention in Metabolic Dysregulation Models | ||||
| Compound | Model | Key Findings | Impact on Body Weight | Impact on Food Intake |
| C75 | Obese (ob/ob) Mice | Decreased expression of orexigenic neuropeptides (NPY, AgRP) and increased expression of anorexigenic neuropeptides (POMC, CART). | 43% Reduction | 62% Reduction |
| Cerulenin and C75 | Lean and Obese Mice | Inhibition of feeding and dramatic weight loss mediated by malonyl-CoA in a leptin-independent manner. | Reduced | Reduced |
| TVB-3166 | Cellular model using sera from obese individuals | Abrogated the localization of IGF-1R to the cell membrane in breast cancer cells. | Not Applicable | Not Applicable |
This table is interactive. Click on the headers to sort the data.
Malonyl-CoA Decarboxylase (MCD) Inhibition
MCD catalyzes the conversion of malonyl-CoA to acetyl-CoA, thereby promoting fatty acid oxidation by relieving the inhibition of CPT1. diabetesjournals.orgnih.gov Inhibition of MCD leads to an increase in cellular malonyl-CoA levels, which in turn suppresses fatty acid oxidation and enhances glucose oxidation. ahajournals.org This metabolic switch is considered beneficial in conditions like myocardial ischemia and insulin resistance. nih.govnih.gov
In aged mice, both genetic deficiency of MCD and pharmacological inhibition with a compound like CBM-3001106 led to improvements in glucose and insulin tolerance, despite the accumulation of lipid intermediates in peripheral tissues. diabetesjournals.orgnih.gov This was associated with reduced oxidative stress and decreased protein acetylation. diabetesjournals.org Furthermore, in cellular models, MCD inhibition was shown to attenuate the inflammatory response induced by lipopolysaccharides (LPS), a factor associated with the development of insulin resistance. nih.govphysiology.org Specifically, an MCD inhibitor prevented the LPS-induced impairment of insulin-stimulated glucose uptake in cardiomyocytes. nih.govresearchgate.net
| MCD Inhibitor Intervention in Metabolic Dysregulation Models | |||||
| Intervention | Model | Key Findings | Impact on Glucose Metabolism | Impact on Fatty Acid Oxidation | Reference |
| MCD-/- (genetic deficiency) | Aged Mice | Improved longevity and was not associated with a worsening of age-associated insulin resistance. | Improved glucose and insulin tolerance | Decreased | diabetesjournals.orgnih.gov |
| CBM-3001106 | Aged C57BL/6J Mice | Improved glucose and insulin tolerance. | Improved glucose and insulin tolerance | Not specified | diabetesjournals.orgnih.gov |
| CBM-301106 | Neonatal Cardiomyocytes and Peritoneal Macrophages (LPS-induced inflammation) | Attenuated LPS-induced inflammatory response and preserved insulin-stimulated glucose uptake. | Preserved insulin-stimulated glucose uptake | Diminished LPS-induced activation | nih.govphysiology.org |
| CBM-300864 | Ischemic Pig and Rat Hearts | Switched energy substrate preference from fatty acids to glucose. | Increased glucose oxidation | Suppressed | ahajournals.org |
This table is interactive. Click on the headers to sort the data.
Q & A
Q. What is the biochemical role of Malonyl CoA lithium in fatty acid synthesis, and how can researchers validate its activity in vitro?
Malonyl CoA lithium serves as a critical substrate for fatty acid synthase (FASN), enabling the NADPH-dependent condensation of acetyl-CoA and malonyl-CoA to produce palmitate . To validate its activity, researchers can:
- Methodology : Perform in vitro enzymatic assays using purified FASN, monitoring NADPH consumption via spectrophotometry (340 nm absorbance). Include negative controls (e.g., FASN inhibitors like C75) to confirm specificity .
- Key Data : A typical reaction mixture includes 10 mM malonyl-CoA, 20 μM acetyl-CoA, and 0.1 U FASN in Tris-HCl buffer (pH 7.5). Activity is quantified as nmol NADPH oxidized/min/mg protein .
Q. How should researchers prepare and store stable stock solutions of Malonyl CoA lithium?
Malonyl CoA lithium is soluble in PBS (10 mg/mL at pH 7.2) or water (50 mg/mL) but degrades under repeated freeze-thaw cycles .
Q. What standard assays are used to quantify cellular Malonyl CoA levels, and what are their limitations?
- LC-MS/MS : The gold standard for specificity, using isotopic internal standards (e.g., -Malonyl CoA) to correct for matrix effects .
- Enzymatic Assays : Indirect quantification via FASN activity or CPT1 inhibition, but prone to interference from thioesterases or acyl-CoA analogs .
- Limitations : Rapid degradation in cell lysates requires immediate acidification (e.g., 0.1N HCl) and flash-freezing .
Advanced Research Questions
Q. How does Malonyl CoA lithium modulate cancer cell apoptosis, and how can researchers model this in vitro?
High malonyl-CoA levels (via FASN inhibition) induce apoptosis in breast cancer cells by disrupting membrane lipid rafts and mitochondrial function .
Q. What isotopic labeling strategies are available for tracing Malonyl CoA in polyketide biosynthesis studies?
- Stable Isotopes : -Malonyl CoA (ARC 1131) enables NMR or MS-based tracking of carbon flux in bacterial polyketide pathways (e.g., Streptomyces glaucescens) .
- Radiolabeling : -Malonyl CoA (ARC 0528) is used in in vitro assays to quantify incorporation into polyketide chains via scintillation counting .
Q. How can researchers resolve contradictory data on Malonyl CoA’s dual role in CPT1 regulation and fatty acid oxidation?
Malonyl CoA lithium inhibits CPT1 at high concentrations (IC ~1–5 μM), blocking mitochondrial fatty acid uptake, while low concentrations permit β-oxidation .
- Troubleshooting :
Methodological Challenges and Solutions
Q. How can researchers address solubility and stability issues in Malonyl CoA lithium-based assays?
Q. What controls are essential when studying Malonyl CoA’s role in mitochondrial α-ketoglutarate transport?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
